2-amino-3-(4-bromobenzoyl)-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide
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Overview
Description
2-amino-3-(4-bromobenzoyl)-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family. This compound is characterized by its unique structure, which includes an indolizine core, a bromobenzoyl group, and a dimethoxyphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-bromobenzoyl)-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indolizine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a pyrrole derivative.
Introduction of the Bromobenzoyl Group: This step involves the acylation of the indolizine core with 4-bromobenzoyl chloride in the presence of a base, such as triethylamine.
Attachment of the Dimethoxyphenyl Group: This can be done through a nucleophilic substitution reaction using 2,4-dimethoxyaniline.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-bromobenzoyl)-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or alkane.
Scientific Research Applications
2-amino-3-(4-bromobenzoyl)-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential in treating certain diseases, although more research is needed.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-bromobenzoyl)-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(4-chlorobenzoyl)-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide
- 2-amino-3-(4-fluorobenzoyl)-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide
Uniqueness
The presence of the bromine atom in 2-amino-3-(4-bromobenzoyl)-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide distinguishes it from similar compounds. This bromine atom can influence the compound’s reactivity and biological activity, making it unique in its class.
Properties
IUPAC Name |
2-amino-3-(4-bromobenzoyl)-N-(2,4-dimethoxyphenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN3O4/c1-31-16-10-11-17(19(13-16)32-2)27-24(30)20-18-5-3-4-12-28(18)22(21(20)26)23(29)14-6-8-15(25)9-7-14/h3-13H,26H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFNPDJGRNYIMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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